molecular formula C9H8O3 B1319496 2,3-Dihydrobenzofuran-6-carboxylic acid CAS No. 301836-57-7

2,3-Dihydrobenzofuran-6-carboxylic acid

Cat. No.: B1319496
CAS No.: 301836-57-7
M. Wt: 164.16 g/mol
InChI Key: GOWYEADOSDCIEF-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring system with a carboxylic acid group attached at the 6th position.

Biochemical Analysis

Biochemical Properties

2,3-Dihydrobenzofuran-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, influencing their structural conformation and activity. This compound’s ability to modulate enzyme activity and protein function highlights its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress. Additionally, this compound has been found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity . For example, it can inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These molecular interactions underscore the compound’s versatility in modulating various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under extreme pH conditions or prolonged exposure to light. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular function, such as enhanced antioxidant capacity and reduced inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux, altering the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization allows this compound to modulate organelle-specific functions, such as mitochondrial respiration and reactive oxygen species production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a source of fluoride ion . Another method includes the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2,3-Dihydrobenzofuran-6-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

2,3-Dihydrobenzofuran-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activities compared to its analogs.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWYEADOSDCIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593564
Record name 2,3-Dihydro-1-benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301836-57-7
Record name 2,3-Dihydro-1-benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Palladium bis(triphenylphosphine) dibromide (3 g) was added to a degassed methanolic solution (30 ml) of trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester (5 g) and tributylamine (5 ml). The mixture was charged with carbon monoxide at 40 psi in a Berghoff pressure vessel then heated at 100° C. for 72 hours. The resulting methanolic solution of 2,3-dihydro-benzofuran-6-carboxylic acid methyl ester was treated with sodium hydroxide solution (50 ml of 2M aqueous solution) and stirred at room temperature for 18 hours. The reaction mixture was acidified to pH 1 with hydrochloric acid (5M aqueous solution) and extracted with ethyl acetate (300 ml). The ethyl acetate layer was separated and the product extracted into saturated sodium bicarbonate solution (200 ml). The sodium bicarbonate solution was acidified to pH 1 with hydrochloric acid (5M aqueous solution) and the resulting precipitate dissolved in ethyl acetate. The ethyl acetate layer was separated, dried (MgSO4) and evaporated to dryness under reduced pressure to yield the title compound (0.6 g, 20%). 1H NMR (250 MHz, CD3OD) δ: 3.20 (2H, t, J=8.6 Hz), 4.54 (2H, t, J=8.6 Hz), 7.23 (1H, d, J=8 Hz), 7.25 (1H, brs), 7.49(1H, dd, J=8 and 1 Hz).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
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[Compound]
Name
trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Palladium bis(triphenylphosphine) dibromide
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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